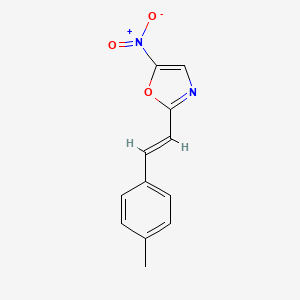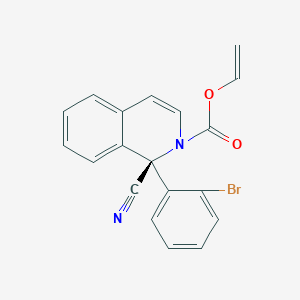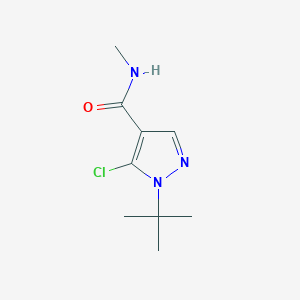
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an aminopropyl group attached to the pyrazole ring, which consists of two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine typically involves the reaction of 3-aminopropylamine with a suitable pyrazole precursor. One common method includes the cyclization of a hydrazine derivative with a 1,3-diketone, followed by the introduction of the aminopropyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce aminopropyl-substituted pyrazoles.
科学研究应用
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable complexes with metals.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of various organic molecules, including heterocycles and bioactive compounds.
Biological Research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can influence various cellular pathways, resulting in the observed biological effects.
相似化合物的比较
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: Both compounds contain an aminopropyl group, but differ in the heterocyclic ring structure. The imidazole derivative is often used in the synthesis of pH-sensitive polymers.
3-Amino-1-propanol: This compound has a similar aminopropyl group but lacks the pyrazole ring. It is used as a starting material in the synthesis of various bioactive molecules.
Polyamines: These compounds contain multiple amine groups and are known for their role in promoting salt stress tolerance in plants.
The uniqueness of this compound lies in its specific combination of the aminopropyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H13N5 |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
2-(3-aminopropyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c7-2-1-3-11-6(9)5(8)4-10-11/h4H,1-3,7-9H2 |
InChI 键 |
MOIDXWSLPOXPOD-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C(=C1N)N)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)


![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)




